
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoyl-piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. This leads to the depletion of nucleotide pools and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has minimal toxicity to normal cells and tissues. This compound has been shown to exhibit good pharmacokinetic properties, including high solubility and bioavailability. Additionally, this compound has been shown to cross the blood-brain barrier, indicating its potential for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its potent anticancer activity, good pharmacokinetic properties, and low toxicity to normal cells. However, the limitations of this compound include its high cost of synthesis and limited availability.
Direcciones Futuras
Several future directions for the research and development of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include:
1. Further optimization of the synthesis method to reduce the cost of production and increase the yield of the desired compound.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents.
3. Investigation of the mechanism of resistance to this compound in cancer cells.
4. Development of targeted drug delivery systems to improve the specificity and efficacy of this compound.
5. Evaluation of the potential of this compound for the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a promising anticancer agent that has shown potent activity against various cancer cell lines. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with 5-fluoropyrimidine-2-amine, followed by the addition of piperazine in the presence of a base. The resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
Several studies have been conducted to evaluate the potential of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.
Propiedades
IUPAC Name |
4-(3-bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2/c16-11-3-1-2-10(6-11)14(23)20-4-5-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVQCYWDVJVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)
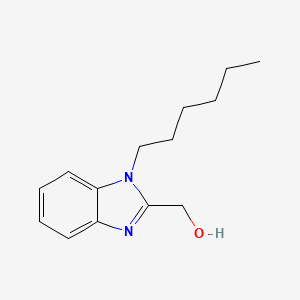
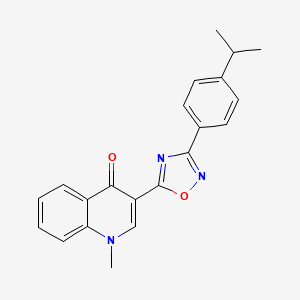
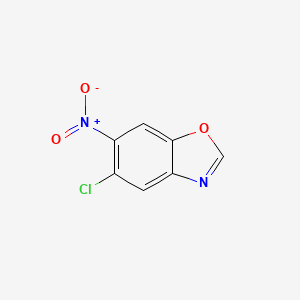
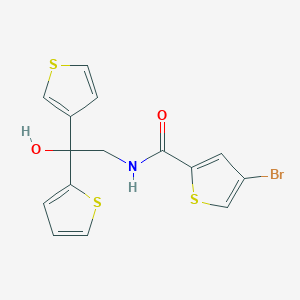
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
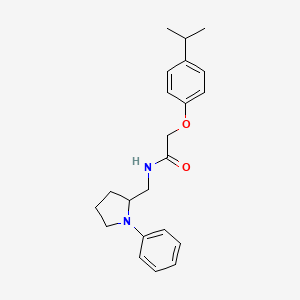

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)